Robenidine
Overview
Description
Robenidine is a coccidiostat drug primarily used to control coccidiosis, a lethal infection caused by coccidian parasites in poultry . This compound is known for its ability to slow both the growth and reproductive cycles of these parasites, making it an essential tool in the agricultural industry . This compound is also recognized for its role in delaying the development of antibiotic resistance through intermittent and rotating use with other antimicrobials .
Mechanism of Action
Target of Action
Robenidine, also known as Khimkoktside, is primarily identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites are responsible for causing coccidiosis, a lethal infection in poultry that has shown a significant economic burden .
Mode of Action
This compound operates by slowing both the growth and reproductive cycles of coccidian parasites . This disruption in the life cycle of the parasites helps control the spread of coccidiosis . An analog of this compound, NCL195, has been shown to display potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .
Biochemical Pathways
It has been suggested that this compound may target the cell wall integrity signaling pathway . This could potentially explain its ability to disrupt the cell membrane potential .
Pharmacokinetics
A study on this compound hydrochloride in ictalurus punctatus (a species of catfish) found that the elimination rate of this compound hydrochloride in each tissue from fast to slow was plasma, gill, brain, muscle, skin, liver, kidney, and intestines .
Result of Action
The primary result of this compound’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, this compound effectively reduces the spread of the infection . In addition, the analog of this compound, NCL195, has been shown to have potent bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the analog of this compound, NCL195, demonstrated potent activity against various bacterial pathogens in the presence of sub-inhibitory concentrations of ethylenediaminetetraacetic acid (EDTA) and polymyxin B . This suggests that the efficacy of this compound and its analogs can be enhanced in certain environments or under specific conditions.
Biochemical Analysis
Biochemical Properties
Robenidine interacts with various biomolecules in its role as a coccidiostat. It is known to disrupt the cell membrane potential, which is a crucial aspect of its biochemical activity
Cellular Effects
This compound has demonstrated potent bactericidal activity against various bacterial pathogens. For instance, it has shown antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa in the presence of sub-inhibitory concentrations of certain compounds . It also demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens and all Gram-negative pathogens isolated from cases of canine otitis externa .
Molecular Mechanism
It is known to disrupt the cell membrane potential, which is a key aspect of its bactericidal activity
Temporal Effects in Laboratory Settings
This compound has been shown to be effective in technical material as well as feed premixes, and it is capable of distinguishing the intact drug from its degradation products
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound hydrochloride administered orally at a dose of 20 mg/kg has been studied in Ictalurus punctatus
Metabolic Pathways
It is known to disrupt the cell membrane potential, which could potentially affect various metabolic pathways
Transport and Distribution
It is known to disrupt the cell membrane potential, which could potentially affect its transport and distribution
Subcellular Localization
It is known to disrupt the cell membrane potential, which could potentially affect its subcellular localization
Preparation Methods
Robenidine hydrochloride, the active form of the compound, is synthesized through a series of chemical reactions. The synthetic route involves the reaction of 1,3-bis(p-chlorobenzylidene)amino-guanidine with hydrochloric acid . The reaction conditions typically include the use of solvents like acetonitrile and formic acid, and the process is carried out under controlled temperatures to ensure the purity and yield of the final product . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the purification and validation of the compound .
Chemical Reactions Analysis
Robenidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, formic acid, and trifluoroacetic acid . The major products formed from these reactions are 4-chlorohippuric acid and 4-chlorobenzoic acid . These reactions are typically carried out under controlled conditions to ensure the stability and effectiveness of the compound .
Scientific Research Applications
Robenidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the kinetics and mechanisms of coccidiostat drugs . In biology, it is used to control coccidiosis in poultry, rabbits, and fish . In medicine, recent studies have identified this compound as a repositionable antifungal agent with broad-spectrum activity against drug-resistant Candida strains . Additionally, this compound analogues have shown potent bactericidal activity against Gram-positive and Gram-negative pathogens, making it a promising candidate for further pharmaceutical development .
Comparison with Similar Compounds
Robenidine is often compared with other coccidiostat drugs, such as monensin and lasalocid. Unlike these compounds, this compound is known for its ability to delay the development of antibiotic resistance through intermittent and rotating use with other antimicrobials . Similar compounds include NCL195, an analog of this compound that displays potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus . NCL195 has shown better in vitro toxicity data across all cell lines compared to this compound, making it a potential candidate for further development .
Properties
CAS No. |
25875-51-8 |
---|---|
Molecular Formula |
C15H13Cl2N5 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10- |
InChI Key |
MOOFYEJFXBSZGE-QJUDHZBZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl |
SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Appearance |
Solid powder |
25875-50-7 25875-51-8 |
|
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cytostat Hydrochloride, Robenidine Robenidine Robenidine Hydrochloride Robenz Robenzidene Robenzidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is robenidine primarily used for?
A1: this compound is an anticoccidial agent primarily used in the poultry and rabbit industries to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. [, , , , ]
Q2: Does this compound affect the sporulation rate of Eimeria oocysts?
A2: Research indicates that this compound does not significantly impact the sporulation rate of Eimeria oocysts. []
Q3: this compound is structurally similar to guanabenz, a cytoprotective agent. Does this compound share this cytoprotective property?
A3: Yes, research has demonstrated that this compound, like guanabenz, exhibits cytoprotective properties. Both compounds can protect cells from stress induced by tunicamycin, a compound that triggers the unfolded protein response, a cellular stress response pathway. []
Q4: Does this compound's cytoprotective effect involve the protein phosphatase PP1:PPP1R15A, as seen with guanabenz?
A4: Unlike guanabenz, this compound's cytoprotective mechanism appears to be independent of PP1:PPP1R15A. Studies have shown that this compound doesn't disrupt the interaction between PP1:PPP1R15A and eIF2α, a key protein involved in the unfolded protein response. []
Q5: Does this compound have any activity against bacteria?
A5: Yes, in addition to its anticoccidial activity, this compound exhibits activity against certain bacteria. It demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains. [] Additionally, this compound shows bactericidal activity against Acinetobacter baumannii and Acinetobacter calcoaceticus. []
Q6: Can the combination of this compound with EDTA or PMBN be beneficial for treating bacterial infections?
A6: The combination of this compound with EDTA or PMBN holds potential for further exploration and development for treating bacterial infections. These combinations could be incorporated into topical and otic formulations for use in both animals and humans. []
Q7: Does this compound contribute to antimicrobial resistance?
A7: this compound is generally considered safe regarding antimicrobial resistance development. It is not anticipated to induce resistance or cross-resistance to antimicrobials commonly used in human and animal therapy. []
Q8: Does resistance to this compound occur in coccidia?
A8: Despite its overall efficacy, resistance to this compound has been observed in some Eimeria species, particularly Eimeria tenella. Studies have shown that resistant strains can emerge after repeated exposure to the drug. [, , , ] This resistance can develop in a stepwise manner with increasing drug concentrations, highlighting the importance of judicious this compound use. []
Q9: How is this compound hydrochloride metabolized and excreted in rabbits?
A9: Following oral administration in rabbits, this compound hydrochloride is primarily excreted unchanged in urine and feces. Approximately 87.17% is excreted in feces and 0.56% in urine. [] The peak excretion time for this compound in rabbit urine is between 0-6 hours, while for feces it's between 6-12 hours post-administration. []
Q10: How is this compound hydrochloride metabolized and excreted in Channel catfish?
A10: In Channel catfish, this compound hydrochloride is rapidly metabolized and primarily excreted in water, with a recovery rate of up to 80.7%. [] The major metabolites found in water are this compound hydrochloride itself and 4-chlorobenzoic acid (PCBA), accounting for 38.3% and 42.4% of the total drug amount, respectively. [] Only a small amount of 4-chlorohippuric acid (PCHA) is detected. []
Q11: Is this compound hydrochloride safe for chickens and turkeys?
A11: this compound hydrochloride, at the recommended dosage, is considered safe for chickens and turkeys. Studies show no adverse effects on growth performance, livability, or organ health when administered at levels up to six times the recommended dose. []
Q12: Does this compound hydrochloride affect the pigmentation of broiler chickens?
A12: Interestingly, this compound hydrochloride can influence broiler chicken pigmentation. Studies have shown that it can significantly increase the pigmentation of broiler shanks and skin. [] This effect is further enhanced when this compound is administered in combination with roxarsone. []
Q13: What are the potential safety concerns regarding the use of this compound hydrochloride?
A13: While generally considered safe at recommended dosages, concerns exist regarding the potential aneugenic activity of this compound hydrochloride. Due to insufficient data on its genotoxicity, further research is needed to comprehensively assess its safety profile for target species, consumers, and the environment. []
Q14: What analytical methods are employed to determine this compound levels in various matrices?
A14: Several analytical methods have been developed and validated for the detection and quantification of this compound in various matrices, including:
Q15: What sample preparation techniques are commonly used for analyzing this compound in poultry feed?
A15: Several extraction techniques have been compared for extracting this compound from poultry feed, including:
Q16: What is the significance of analytical method validation for this compound determination?
A16: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of this compound measurements. This process involves evaluating parameters like linearity, recovery, precision, limit of detection, and limit of quantification to demonstrate the method's reliability and suitability for its intended purpose. [, , ]
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